(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-9(13)11-7-5-3-1-2-4-6(5)8(12)14-7/h1-4,7H,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXDBVRJIYDAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875855 | |
| Record name | Isobenzofuranone-3-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40875855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Oxo 1,3 Dihydro 2 Benzofuran 1 Yl Urea
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System
The benzene (B151609) ring fused to the furanone core is susceptible to electrophilic aromatic substitution (EAS), a fundamental process for functionalizing aromatic systems. masterorganicchemistry.comlecturio.com The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. The lactone ring, particularly the carbonyl group, acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position (C5 and C7). Conversely, the ether oxygen atom of the furanone ring is an activating, ortho-, para-directing group. The interplay of these effects determines the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. libretexts.orglibretexts.org
Halogenation: The introduction of halogen atoms (e.g., Br, Cl) is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. libretexts.orgyoutube.com
Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) installs a sulfonic acid group (-SO3H). libretexts.orglibretexts.org
Friedel-Crafts Reactions: Alkylation and acylation can introduce alkyl and acyl groups, respectively, although the deactivating nature of the benzofuranone core can make these reactions challenging. lecturio.com
| Reaction | Reagents | Electrophile | Potential Product |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | NO2+ (Nitronium ion) | Nitro-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea |
| Bromination | Br2, FeBr3 | Br+ equivalent | Bromo-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea |
| Chlorination | Cl2, AlCl3 | Cl+ equivalent | Chloro-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea |
| Sulfonation | SO3, H2SO4 | SO3 | (3-Oxo-1,3-dihydro-2-benzofuran-1-yl)urea-sulfonic acid |
Nucleophilic Additions and Substitutions Involving the Urea (B33335) Moiety
The urea moiety (-NH-CO-NH2) offers several sites for nucleophilic reactions. The nitrogen atoms are nucleophilic, while the carbonyl carbon is electrophilic. nih.gov This duality allows for a variety of transformations.
N-Alkylation/N-Acylation: The hydrogen atoms on the urea nitrogens can be substituted via reactions with alkyl halides or acyl chlorides, typically in the presence of a base. This allows for the extension of the molecule's structure.
Nucleophilic Addition to Carbonyl: The urea carbonyl carbon can be attacked by strong nucleophiles. While this can lead to the cleavage of the urea group under harsh conditions, it can also be a site for the formation of tetrahedral intermediates that lead to further derivatization. researchgate.net
Condensation Reactions: The terminal -NH2 group can react with aldehydes and ketones to form N-acylimines or related condensation products.
Studies on similar urea derivatives show that substitution on the nitrogen atoms can significantly influence the molecule's conformational preferences and biological activity. nih.gov
Derivatization Strategies at the Benzofuranone C-1 Position
The C-1 position of the this compound is a chiral center and represents an N,O-acetal. This functional group is a key site for derivatization through nucleophilic substitution, where the urea group can act as a leaving group or be involved in the reaction.
Research on related 1,3-dihydro-2-benzofuran-1-ols demonstrates that this position is reactive towards amines, leading to the formation of 1-aminophthalan derivatives in what can be described as an oxa-Mannich reaction. koreascience.kr In the case of the target compound, a similar substitution could be envisioned where another nucleophile displaces the urea moiety. Alternatively, the existing N-glycosidic-like bond could be cleaved under acidic conditions, generating a reactive N-acyliminium ion or oxocarbenium ion intermediate that can be trapped by other nucleophiles. A novel methodology has been reported for the synthesis of a related compound, 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, highlighting the accessibility and importance of derivatives at the C-1 position. mdpi.com
Ring-Opening and Ring-Closing Transformations of the Benzofuranone Core
The benzofuranone (or phthalide) core is a lactone, which is susceptible to ring-opening reactions, particularly through hydrolysis. Under basic or acidic conditions, the ester bond can be cleaved to yield derivatives of 2-(hydroxymethyl)benzoic acid.
More complex transformations involving the benzofuranone skeleton have also been explored. These include:
Skeletal Reconstruction: In the presence of certain nucleophiles like primary amines, 3-vinyl benzofuranones can undergo a ring-opening and skeletal reconstruction sequence to form diverse, functionalized 2-pyridones. rsc.org
Reductive Ring-Opening: Nickel-catalyzed reductive reactions with alkyl halides can cleave the endocyclic C-O bond, transforming the benzofuran ring into (E)-o-alkenylphenols with high selectivity. chinesechemsoc.org This strategy turns the heterocycle into a precursor for different phenolic structures.
Rearrangements: The formation of the phthalide (B148349) core itself can result from rearrangement reactions. For instance, 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a diaminoisocoumarin derivative, undergoes a ring-contracting rearrangement to form a phthalide-carboxamide system. mdpi.com
| Transformation Type | Reagents/Catalyst | Resulting Structure | Reference |
|---|---|---|---|
| Basic Hydrolysis | NaOH, H2O | Sodium 2-(hydroxymethyl)benzoate derivative | General Lactone Chemistry |
| Reductive Ring-Opening | Alkyl Halides, Ni-catalyst | (E)-o-alkenylphenol derivative | chinesechemsoc.org |
| Skeletal Reconstruction | Primary Aliphatic Amines | 2-Pyridone derivative | rsc.org |
| Ring-Contraction Rearrangement | Acetic Acid in DMF | Phthalide-carboxamide system | mdpi.com |
Reactions Involving Hydrazine (B178648) Hydrate (B1144303) for Nitrogen-Containing Heterocycles
Hydrazine hydrate is a potent binucleophile that can react with carbonyl compounds to form various nitrogen-containing heterocycles. In the case of this compound, hydrazine could attack either the lactone carbonyl or the urea carbonyl. The reaction of hydrazine hydrate with related coumarin (B35378) esters has been shown to lead to ring-opening and subsequent recyclization, yielding products like salicylaldehyde (B1680747) azine and malonohydrazide, rather than the simple carbohydrazide (B1668358). mdpi.com
Depending on the reaction conditions, a reaction with hydrazine could lead to:
Formation of a carbohydrazide at the C-1 position, if the urea moiety is displaced.
Attack at the lactone carbonyl, leading to a ring-opened intermediate that could subsequently cyclize to form pyridazinone or phthalazinone derivatives.
Reaction with both carbonyl groups, potentially leading to more complex fused heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions for Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net If the aromatic ring of this compound is pre-functionalized with a halide (e.g., Br, I) or a triflate, it can serve as a substrate for various coupling reactions.
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to introduce new aryl or vinyl groups.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes. researchgate.net
C-F Bond Activation: Nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated, showcasing the possibility of functionalizing even typically inert C-F bonds. beilstein-journals.orgnih.govnii.ac.jp
Oxidative Coupling: Palladium-catalyzed aerobic oxidative coupling reactions can be used to form dimers or introduce new substituents on the benzofuranone scaffold. jst.go.jp
These reactions provide a versatile platform for significantly increasing the molecular complexity and diversity of derivatives based on the parent compound.
Intramolecular Annulation Reactions of Related Scaffolds
Intramolecular annulation, or ring-forming, reactions can be used to construct fused polycyclic systems from appropriately substituted precursors. While this requires the parent molecule to possess suitable functional groups, it represents a key strategy for building complex heterocyclic architectures. For example, a cascade double 1,4-addition/intramolecular annulation strategy has been reported for the synthesis of dibenzofurans. nih.gov Similarly, iron-catalyzed C-H annulation of 2-vinylbenzofurans can proceed through a cascade involving C-H alkylation and benzofuran ring-opening to yield highly functionalized isoquinolones. researchgate.net For this compound, if a reactive group were installed on the urea's terminal nitrogen and another on the aromatic ring, an intramolecular cyclization could be triggered to form a novel fused heterocyclic system.
Advanced Analytical and Spectroscopic Characterization of 3 Oxo 1,3 Dihydro 2 Benzofuran 1 Yl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzofuran (B130515) ring system would typically appear in the downfield region (δ 7.0-8.0 ppm). The single methine proton (H-1) on the furanone ring, being adjacent to both an oxygen atom and the urea (B33335) nitrogen, would likely resonate as a characteristic singlet or a multiplet depending on coupling with nearby protons. The protons of the urea group (-NH-CO-NH₂) would present as two separate signals, often broad due to quadrupole effects and chemical exchange, with their chemical shifts being highly dependent on the solvent used. For instance, in a related structure, amide protons were observed at δ 7.68 and 8.20 ppm in DMSO-d₆. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Two carbonyl carbons are expected: one for the lactone (typically δ 165-175 ppm) and one for the urea moiety (typically δ 155-165 ppm). The aromatic carbons would produce a set of signals in the δ 110-150 ppm range. The methine carbon (C-1) would appear in the aliphatic region, shifted downfield due to its attachment to electronegative oxygen and nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic-H | ¹H NMR | 7.0 - 8.0 | Complex multiplet pattern expected. |
| Methine-H (C1-H) | ¹H NMR | 6.0 - 6.5 | Position influenced by adjacent O and N atoms. |
| NH (Urea) | ¹H NMR | 7.5 - 8.5 | Likely a broad singlet, solvent-dependent. |
| NH₂ (Urea) | ¹H NMR | 6.0 - 7.0 | Likely a broad singlet, solvent-dependent. |
| C=O (Lactone) | ¹³C NMR | 165 - 175 | Characteristic lactone carbonyl resonance. |
| C=O (Urea) | ¹³C NMR | 155 - 165 | Characteristic urea carbonyl resonance. |
| Aromatic-C | ¹³C NMR | 110 - 150 | Multiple signals corresponding to the benzene (B151609) ring carbons. |
| Methine-C (C1) | ¹³C NMR | 80 - 90 | Aliphatic carbon shifted downfield by heteroatoms. |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to its carbonyl and N-H groups. In a closely related compound, strong bands at 1770 cm⁻¹ and 1675 cm⁻¹ were assigned to the lactone and amide carbonyl groups, respectively. mdpi.com N-H stretching vibrations for the urea moiety are expected to appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. mdpi.com Aromatic C-H stretching typically appears just above 3000 cm⁻¹, while C-O stretching of the lactone ether bond would be observed in the 1200-1300 cm⁻¹ range. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar aromatic ring vibrations often produce strong signals in the Raman spectrum, particularly the "ring breathing" modes around 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Urea N-H | Stretching | 3300 - 3500 | FT-IR |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
| Lactone C=O | Stretching | ~1770 | FT-IR |
| Urea C=O | Stretching (Amide I) | ~1675 | FT-IR |
| Aromatic C=C | Stretching | 1450 - 1600 | FT-IR, Raman |
| Lactone C-O | Stretching | 1200 - 1300 | FT-IR |
Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): For a molecular formula of C₉H₈N₂O₃, the calculated monoisotopic mass is 192.0535 Da. nih.gov HRMS analysis, often performed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), can measure the mass of the molecular ion with high precision (typically to within 5 ppm). koreascience.kr Obtaining an experimental mass that matches the theoretical value provides unambiguous confirmation of the elemental composition.
Fragmentation Pattern: Under mass spectrometric conditions, the molecular ion can fragment in predictable ways. Likely fragmentation pathways for this compound could include the loss of the urea moiety (NH₂CONH₂) or isocyanic acid (HNCO), leading to the formation of a benzofuran-related cation. nih.gov Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of its constituent parts.
X-ray Crystallography for Solid-State Structure Determination
The analysis of this analogue showed that the 2-benzofuran ring system is essentially planar. nih.govnih.gov In the crystal lattice, molecules were linked by intermolecular hydrogen bonds, forming distinct structural motifs. nih.govnih.gov This type of analysis for this compound would similarly reveal the conformation of the urea substituent relative to the benzofuran ring and detail the hydrogen bonding network involving the urea protons and carbonyl oxygens.
Table 3: Crystallographic Data for the Analogue 4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁NO₄ |
| Molecular Weight (Mᵣ) | 269.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9727 (18) |
| b (Å) | 6.987 (2) |
| c (Å) | 15.451 (5) |
| α (°) | 78.135 (3) |
| β (°) | 87.217 (3) |
| γ (°) | 77.804 (3) |
| Volume (V, ų) | 616.8 (3) |
| Z (molecules/unit cell) | 2 |
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing non-volatile and thermally sensitive compounds like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. researchgate.net Detection using a UV detector would be effective due to the presence of the aromatic chromophore. The purity of a sample can be determined by integrating the area of the peak corresponding to the title compound relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its polarity and potential for thermal degradation, the direct analysis of this compound by GC-MS is challenging. However, derivatization to a more volatile, thermally stable analogue could enable GC-MS analysis if required.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample, offering a fundamental check of its purity and empirical formula. For a pure sample of this compound (C₉H₈N₂O₃), the experimentally determined percentages should align closely (typically within ±0.4%) with the theoretical values calculated from the molecular formula. thermofisher.com This technique serves as a final verification of the compound's composition, complementing the structural data from spectroscopy and spectrometry.
Table 4: Elemental Composition of this compound (C₉H₈N₂O₃)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 56.25 |
| Hydrogen | H | 4.20 |
| Nitrogen | N | 14.58 |
| Oxygen | O | 24.97 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid |
| 3-oxo-1-(4-tolylamino)-1,3-dihydroisobenzofuran-1-carboxamide |
| N-(1,3-Dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide |
| (1R,3S)-1,1'-(1,3-Dihydro-2-benzofuran-1,3-diyl)bis(1,3-dimethyl-urea) |
| (2-oxo-3H-1-benzofuran-5-yl)urea |
| Acetonitrile |
| Methanol |
Biological and Pharmacological Investigations of 3 Oxo 1,3 Dihydro 2 Benzofuran 1 Yl Urea and Its Mechanistic Implications
In Vitro Biological Screening Methodologies
The biological potential of compounds based on the (3-oxo-1,3-dihydro-2-benzofuran-1-yl) scaffold is typically assessed through a variety of standardized in vitro screening methods. These assays provide crucial preliminary data on the bioactivity of these molecules.
Derivatives of the isobenzofuranone core have been evaluated for their ability to inhibit the growth of pathogenic microbes. Studies on N-(3-phthalidyl) amines, which share a nitrogen linkage at the C-3 position similar to the target compound, have demonstrated notable antimicrobial effects. imjst.org Using a ditch-plate technique, these compounds were screened against both Gram-positive and Gram-negative bacteria, as well as fungal strains. imjst.org
The results indicated that these derivatives possess broad-spectrum activity. imjst.org All tested N-(3-phthalidyl) amines showed good antifungal activity against the yeast-like fungus Candida albicans. imjst.orguobabylon.edu.iq Furthermore, they exhibited effective antibacterial action against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). imjst.org In some cases, the inhibitory effect was more pronounced against S. aureus compared to E. coli and C. albicans. imjst.org Other studies on different benzofuran (B130515) derivatives have also reported mild activity against S. aureus. nih.govresearchgate.net
The benzofuranone scaffold is a key component in molecules designed to inhibit various enzymes. A study on benzofuranone derivatives isolated from Cortex Mori Radicis revealed significant inhibitory activity against cholinesterases, particularly butyrylcholinesterase (BChE). mdpi.com Several prenylated 2-arylbenzofuran derivatives showed more potent BChE inhibition than the standard drug galantamine, with IC50 values ranging from 2.5 to 32.8 μM. mdpi.com One compound, Cathafuran C, was a particularly potent and selective BChE inhibitor with a Ki value of 1.7 μM. mdpi.com In contrast, the inhibitory effects against acetylcholinesterase (AChE) were generally weak to moderate. mdpi.com
Additionally, isobenzofuranone derivatives isolated from marine-derived fungi have demonstrated inhibitory effects against α-glucosidase, with IC50 values comparable to the positive control, acarbose. nih.gov The benzofuran scaffold has also been implicated in the inhibition of protein kinases, such as cyclin-dependent kinase-2 (CDK2), which is crucial for cell cycle regulation. taylorandfrancis.com
Compounds featuring the phthalide (B148349) (isobenzofuranone) core have been extensively studied for their anti-inflammatory and antioxidant properties. nih.govnih.gov The anti-inflammatory potential of these derivatives is often evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. nih.govnih.govresearchgate.net One study found a novel phthalide derivative, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1 (3H)-one, to be a highly potent inhibitor of NO production, with an IC50 value of 0.76 μM. nih.gov Another derivative, 3-(2,4-dihydroxyphenyl)phthalide, also showed strong inhibition of NO production in both Bv.2 and RAW 264.7 cells. nih.govresearchgate.net
The antioxidant capacity of these compounds has been assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical-scavenging assays. nih.govnih.govmdpi.com Several (Z)-3-benzylidineisobenzofuran-1(3H)-ones displayed promising antioxidant activity, with IC50 values in the DPPH assay ranging from 0.41 to 3.83 µg/mL. nih.gov Isobenzofuranones isolated from fungi also showed potent DPPH radical-scavenging activity, with EC50 values as low as 5 μM. mdpi.com The 3-(2,4-dihydroxyphenyl)phthalide derivative exhibited better antioxidant activity than the Trolox standard in the ABTS assay. nih.gov
The benzofuranone scaffold has been identified as a promising framework for the development of agents against infectious diseases, including HIV-1 and Leishmaniasis. nih.govasm.org Several studies have evaluated novel benzofuran derivatives for their ability to inhibit HIV-1 replication. nih.govnih.govresearchgate.net While some compounds showed only weak to moderate anti-HIV activity, certain 3-benzoylbenzofurans were identified as potent inhibitors in pseudovirus assays, with IC50 values as low as 0.12 μM against the CAP210 pseudovirus. researchgate.netnih.govscilit.com
More striking results have been observed in the context of antileishmanial activity. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives demonstrated prominent activity against Leishmania parasites. nih.govnih.gov Specifically, derivatives bearing a 5-nitroimidazole moiety were highly effective against Leishmania donovani axenic amastigotes, the clinically relevant form of the parasite. nih.gov The compound (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone was exceptionally potent, with an IC50 value of 0.016 μM. nih.govnih.govresearchgate.net These compounds also showed high selectivity, being significantly more toxic to the parasite than to mammalian host cells. nih.gov Other isobenzofuranones have also shown efficacy against various kinetoplastids, including Leishmania amazonensis and Trypanosoma cruzi. csic.es
A significant body of research has focused on the cytotoxic and antiproliferative effects of 3-substituted isobenzofuranones against various human cancer cell lines. nih.govmdpi.comnih.gov These activities are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govmdpi.com
Studies have shown that these compounds can inhibit the proliferation of a diverse range of cancer cells. For example, isobenzofuranones designed from anacardic acids exhibited significant antiproliferative effects against HL-60 (leukemia) cells and moderate activity against SF295 (glioblastoma) and MDA-MB435 (melanoma) cell lines. nih.govmdpi.com Another study involving a series of C-3 functionalized isobenzofuranones reported strong inhibitory activity against K562 (myeloid leukemia) cells, with some derivatives showing IC50 values as low as 1.71 μM, which was superior to the commercial drug etoposide. nih.govresearchgate.net
Molecular Mechanism of Action Studies
Investigations into the molecular mechanisms underlying the observed biological activities of benzofuranone derivatives have revealed several distinct pathways.
The potent antileishmanial activity of 2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives is believed to stem from their bioactivation within the parasite. nih.govnih.gov Studies suggest that these compounds are reduced by parasite-specific nitroreductases (NTR1 and NTR2), leading to the formation of cytotoxic nitroso and hydroxylamine (B1172632) metabolites that are lethal to the Leishmania parasite. nih.govresearchgate.net
The anti-inflammatory effects of phthalide derivatives have been linked to the modulation of key signaling pathways. Evidence indicates that these compounds can block the pro-inflammatory NF-κB/MAPK signaling pathway. nih.govresearchgate.net Concurrently, they may activate the Nrf2/HO-1 signaling pathway, which is involved in the antioxidant response, thereby mitigating oxidative stress associated with inflammation. nih.gov For some derivatives, inhibition of cyclooxygenase-1 (COX-1) has also been proposed as a mechanism. nih.gov
The cytotoxic and antiproliferative mechanisms appear to be multifaceted. Some isobenzofuranones have been shown to induce DNA damage, which can trigger programmed cell death (apoptosis) or necrosis in cancer cells. nih.govcsic.es Another proposed mechanism is the inhibition of critical cell cycle regulators, such as protein kinases like CDK2. taylorandfrancis.com Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from proliferating. taylorandfrancis.com For anti-HIV-1 activity , mechanisms identified for benzofuran derivatives include the inhibition of viral entry into host cells and the non-nucleoside inhibition of the crucial reverse transcriptase enzyme. nih.gov
Target Identification and Ligand-Receptor Interactions (e.g., Sigma Receptors, Tubulin)
Derivatives of the benzofuran and benzofuranone nucleus have been identified as ligands for several important biological targets, most notably sigma receptors and tubulin.
Sigma Receptors: The sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is a key target for benzofuran-containing molecules. Novel benzofuran-2-carboxamide (B1298429) ligands have been synthesized that exhibit high affinity for the σ1 receptor, with Kᵢ values ranging from 7.8 to 34 nM. nih.gov The inclusion of methoxy (B1213986) substituents on the benzofuran ring has been shown to enhance selectivity for the σ1 receptor over the σ2 subtype. nih.gov Structurally related benzo[d]oxazol-2(3H)-one derivatives also show a preference for σ1 sites, with some compounds achieving very high affinity and selectivity, demonstrating that this general scaffold is well-suited for interaction with sigma receptors.
Tubulin: The benzofuran scaffold is a key feature in a number of compounds designed as tubulin polymerization inhibitors, which are crucial for microtubule dynamics and cell division. researchgate.netnih.gov A series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Molecular docking studies indicate that these compounds can fit well into the colchicine (B1669291) binding site of tubulin. nih.gov This suggests that the benzofuran moiety can serve as a structural anchor for ligands that disrupt microtubule function.
Other Receptors: Beyond sigma receptors and tubulin, benzofuran-substituted urea (B33335) analogs have been identified as novel antagonists for the P2Y(1) purinergic receptor, a target involved in platelet aggregation. nih.gov
Table 1: Binding Affinities of Benzofuran Analogs for Various Receptors
| Compound Class | Target | Binding Affinity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Benzofuran-2-carboxamides | Sigma-1 Receptor | 7.8 - 34 nM (Kᵢ) | nih.gov |
| 1-(Benzofuran-3-yl)-1,2,3-triazole derivatives | Tubulin Polymerization | IC₅₀ values from 0.57 µM | nih.gov |
| Benzimidazole derived sulfonylureas (P2Y1 antagonists) | P2Y1 Receptor | IC₅₀ value of 0.19 µM for lead compound | nih.gov |
Biochemical Pathway Modulation by (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea Analogs
The interaction of these analogs with their molecular targets initiates cascades of downstream events, leading to the modulation of critical biochemical pathways.
Modulation of Cancer Cell Metabolism via Sigma-1 Receptor: Ligands targeting the σ1 receptor can significantly alter the energy metabolism of cancer cells. Activation of the σ1 receptor by an agonist has been shown to enhance oxidative phosphorylation (OXPHOS) and increase mitochondrial bioenergetics. nih.govnih.gov Conversely, this activation leads to a reduced reliance on aerobic glycolysis. nih.govnih.gov Antagonism of the σ1 receptor, however, can increase aerobic glycolysis. nih.govnih.gov This indicates that σ1 receptor ligands, including potentially benzofuranone ureas, can act as modulators of the metabolic balance in cancer cells.
Modulation of Platelet Activation Pathways via P2Y(1) Receptor: As antagonists of the P2Y(1) receptor, benzofuran-substituted urea analogs can inhibit ADP-mediated platelet activation. nih.gov The P2Y(1) receptor, upon binding its natural agonist ADP, couples to Gαq and activates phospholipase C (PLC). nih.gov This leads to an increase in intracellular inositol (B14025) trisphosphate (IP₃) levels, which in turn mobilizes Ca²⁺ from intracellular stores. nih.gov By blocking this receptor, benzofuran-urea compounds can prevent this signaling cascade, thereby inhibiting the initial steps of platelet shape change and aggregation.
Disruption of Cell Cycle via Tubulin Inhibition: Analogs that inhibit tubulin polymerization directly interfere with the formation of the mitotic spindle, a critical component for cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase. nih.govmdpi.com Prolonged mitotic arrest ultimately triggers the apoptotic pathway, leading to programmed cell death. This mechanism is a cornerstone of many chemotherapeutic agents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Oxo 1,3 Dihydro 2 Benzofuran 1 Yl Urea Derivatives
Impact of Substituents on Synthetic Yields and Reaction Pathways
The synthesis of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea derivatives and related benzofuranones can be influenced significantly by the nature and position of substituents on the aromatic rings. These substituents can affect the reactivity of intermediates and the stability of transition states, thereby altering reaction yields and sometimes leading to alternative reaction pathways.
Research into the synthesis of substituted benzofurans has shown that electron-withdrawing groups, such as nitro groups, on the precursor phenoxyacetic acids tend to favor the formation of 2-benzofurancarboxylic acids over the desired benzofurans in certain reaction types. capes.gov.br Conversely, steric hindrance from bulky 2-acyl groups can favor the formation of the benzofuran (B130515) ring system. capes.gov.br In palladium-catalyzed C-H arylation reactions used to prepare complex benzofuran amides, the electronic nature of the aryl iodide coupling partner plays a key role. Aryl iodides bearing keto or ester groups generally proceed well, while those with additional halogen substituents or nitro groups can result in lower yields or complex product mixtures. mdpi.com
Optimization of reaction conditions is often necessary to accommodate different substituents. For instance, in the synthesis of certain benzofuran-2-carboxamide (B1298429) derivatives, substrates with methoxy (B1213986) or chloro substituents required higher catalyst loadings and longer reaction times to achieve respectable yields (60-83%). mdpi.com Similarly, the synthesis of SIRT2 inhibitors based on a benzofuran core required optimization of the reaction solvent and temperature to improve the yield of key intermediates from around 30% to over 90%. mdpi.com
| Substituent Type | Position | Effect on Reaction | Observed Yield | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -NO₂) | Benzene (B151609) ring of precursor | Favors formation of 2-benzofurancarboxylic acid byproduct | Variable | capes.gov.br |
| Halogens (e.g., -Cl, -Br) on arylating agent | Aryl iodide | Can lead to lower yields in C-H arylation | 48% - 78% | mdpi.com |
| Keto or Ester groups on arylating agent | Aryl iodide | Reaction proceeds well in C-H arylation | 72% - 74% | mdpi.com |
| Methoxy (-OMe) or Chloro (-Cl) | Benzofuran core | Requires more forcing conditions (higher catalyst load, longer time) | 60% - 83% | mdpi.com |
Influence of Substituents on Molecular Conformation and Electronic Properties
Substituents can exert profound control over the three-dimensional shape and electronic distribution of this compound derivatives. These properties are critical as they dictate how the molecule interacts with its biological target.
The urea (B33335) moiety itself is capable of forming multiple stable hydrogen bonds, a key feature for drug-target interactions. nih.gov The conformation of N,N'-diaryl ureas is generally a trans,trans arrangement in solution and solid states. nih.gov However, substitution on the urea nitrogens or adjacent aromatic rings can disrupt this planarity. For example, introducing substituents at the ortho position of an N-aryl group can alter the dihedral angle between the urea functionality and the aromatic ring. nih.gov In diaryl ureas, placing chlorine or bromine atoms at the ortho position of the phenyl ring can lead to a completely flat energy surface with dihedral angles ranging from 60° to 120°, a significant deviation from the coplanar conformation of the unsubstituted compound. nih.gov This conformational change can pre-organize the molecule for specific intermolecular interactions. nih.gov
In a related crystal structure, 4-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, the dihedral angle between the benzofuran ring system and the benzene ring was found to be 55.93°. nih.gov This non-coplanar arrangement highlights the inherent three-dimensionality of this scaffold. The stereoelectronic properties of such molecules, influenced by the dihydrobenzofuran ring and its substituents, are key determinants of their binding interactions in biological systems.
Correlation between Structural Modifications and In Vitro Biological Activities
The biological activity of this compound derivatives is intricately linked to their chemical structure. SAR studies aim to decipher these connections to guide the design of more effective molecules.
The location of substituents on both the benzofuran core and the phenylurea portion of the molecule is a critical determinant of biological activity. nih.gov For many benzofuran derivatives, substitutions at the C-2 position have been found to be crucial for cytotoxic activity against cancer cells. nih.gov
In studies on urea-substituted 2,4-diamino-pyrimidines as antimalarial agents, the position of the urea linkage on an aniline (B41778) ring had a significant impact on potency. nih.gov Derivatives with a urea group at the 3-position of the aniline ring consistently demonstrated better activity and selectivity against P. falciparum than their 4-positional isomers. nih.gov For example, compound 22 (3-substituted urea) showed greater potency and a higher selectivity index than its isomer 23 (4-substituted urea). nih.gov Similarly, for a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs with anticancer activity, a 4-bromo substitution on the phenyl ring (compound 7c ) exhibited the most significant growth inhibition against a panel of cancer cell lines. mdpi.com
| Compound Series | Substituent Position | Biological Activity Metric | Key Finding | Reference |
|---|---|---|---|---|
| Benzofuran Derivatives | C-2 Position | Cytotoxicity (Anticancer) | Substitutions at C-2 are often crucial for activity. | nih.gov |
| Phenylurea Pyrimidines | 3-position vs. 4-position on aniline ring | Anti-malarial IC₅₀ and Selectivity Index (SI) | 3-substituted ureas showed better activity and selectivity (SI of 17-20) compared to 4-substituted ureas (SI of 4.4-13). | nih.gov |
| Aryl Urea Analogs | 4-position on phenyl ring | Anticancer % Growth Inhibition (PGI) | 4-bromo substitution resulted in significant PGI (up to 89.61%) against renal cancer cells. | mdpi.com |
| Benzofuran SIRT2 Inhibitors | 4-position on benzene ring | SIRT2 Inhibition (IC₅₀) | Halogen substituents (Br, F) at the 4-position were unfavorable for potency compared to methoxy or cyano groups. | mdpi.com |
The urea moiety is a cornerstone of the pharmacophore for many biologically active molecules, including derivatives of this compound. Its primary role is to act as a rigid hydrogen-bond donor and acceptor, forming key interactions with amino acid residues in the active site of target proteins like kinases and enzymes. nih.govnih.gov
Molecular docking studies on diaryl urea derivatives targeting VEGFR-2 revealed the formation of two critical hydrogen bonds: one between a urea nitrogen and the carboxyl group of Glu885, and another between the urea oxygen and the amide hydrogen of Asp1046. nih.gov These interactions anchor the inhibitor in the binding pocket.
The structural integrity of the urea group is often essential for maintaining biological activity. In a series of anti-tuberculosis agents, modifying the urea core led to significant changes in potency. nih.gov
Thiourea (B124793) replacement: Replacing the urea oxygen with sulfur to form a thiourea (31 ) caused an 80-fold decrease in activity. nih.gov
Carbamate (B1207046) replacement: Replacing the urea with a carbamate (32 ) resulted in an even larger decrease in potency. nih.gov
N-methylation: Mono-N-methylation (33 ) or di-N-methylation (34 ) of the urea nitrogens also led to a substantial loss of activity. nih.gov
These findings underscore that the two unsubstituted N-H groups and the carbonyl oxygen of the urea moiety are typically indispensable for optimal biological function, highlighting their role as a critical binding motif. nih.govnih.gov
Computational SAR/SPR Modeling and Predictive Analytics
Computational methods are increasingly employed to rationalize observed SAR data and to predict the activity of novel compounds, thereby accelerating the drug design process. nih.gov For classes of compounds like benzofuran and urea derivatives, techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are particularly valuable. nih.govresearchgate.net
3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models based on the steric and electrostatic properties of a series of molecules. researchgate.net For a series of dibenzofuran (B1670420) derivatives, a 3D-QSAR pharmacophore model was developed that identified one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features as crucial for inhibitory activity. nih.gov Such models provide a 3D map that highlights regions where bulky groups, positive or negative charges, or hydrophobic moieties would enhance or diminish biological activity.
Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a target protein. nih.gov This approach helps to visualize the key interactions, such as the hydrogen bonds formed by the urea moiety, that are responsible for the compound's biological effect. nih.gov For example, docking studies can confirm that a designed molecule fits into unique peripheral binding pockets near the active site, which can contribute to its potency and specificity. nih.gov These computational tools, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allow for the in silico screening of virtual libraries of this compound derivatives to prioritize the synthesis of candidates with the most promising therapeutic potential. researchgate.netnih.gov
Non Clinical Applications and Broader Research Perspectives of 3 Oxo 1,3 Dihydro 2 Benzofuran 1 Yl Urea
Application as Intermediate Compounds in the Synthesis of Complex Heterocyclic Systems
The structural scaffold of (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, which combines a benzofuranone core with a urea (B33335) moiety, presents a valuable starting point for the synthesis of more complex heterocyclic systems. The reactivity of the urea and lactone functionalities allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. For instance, benzofuran (B130515) derivatives are key components in many biologically active natural products and pharmaceuticals. mdpi.com The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through methods like C-H arylation and transamidation, showcasing the adaptability of the benzofuran core. mdpi.com
Furthermore, one-pot, three-step procedures have been developed for preparing complex molecules like 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, highlighting the efficiency of using benzofuran precursors in multi-component reactions. researchgate.net While direct literature on the use of this compound as an intermediate is specific, the known reactivity of related benzofuran and urea compounds suggests its potential in constructing novel heterocyclic frameworks with potential pharmacological or material science applications. The synthesis of novel benzofuran spiro-2-pyrrolidine derivatives via [3+2] azomethine ylide cycloadditions further illustrates the utility of benzofuranones in generating structural diversity. mdpi.com
Potential in Agrochemical Research (e.g., Herbicidal, Fungicidal Activity)
The inherent biological activity of both the benzofuranone and urea moieties suggests a strong potential for this compound and its derivatives in agrochemical research. Isobenzofuranones, also known as phthalides, have demonstrated a wide array of biological activities, including herbicidal effects. mdpi.com This intrinsic property of the core structure is a promising indicator for its application in weed management.
Similarly, urea derivatives have been extensively studied for their herbicidal properties. researchgate.net The design and synthesis of novel urea compounds have led to the discovery of potent inhibitors of plant growth, particularly root growth. researchgate.net Benzofuran derivatives have also been investigated for their antifungal activity. researchgate.net Research into benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety has shown moderate to good in vitro antifungal activities against various plant pathogens. nih.gov This dual potential for herbicidal and fungicidal action makes benzofuranone-containing ureas an interesting class of compounds for the development of new crop protection agents.
Table 1: Antifungal Activity of Selected Benzoylurea Derivatives
| Compound | Target Pathogen | EC50 (μg/mL) |
| 4j | Rhizoctonia solani | 6.72 |
| 4l | Rhizoctonia solani | 5.21 |
| Hymexazol (Standard) | Rhizoctonia solani | 6.11 |
This table is interactive and can be sorted by clicking on the column headers. Data sourced from a study on novel benzoylurea derivatives containing a pyrimidine moiety. nih.gov
Contributions to Materials Science (e.g., Organic Light Emitting Diodes (OLEDs) if applicable to benzofurans)
Benzofuran derivatives have emerged as significant players in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). The fused ring system of benzofuran provides a rigid and planar structure that can facilitate π-π stacking and charge transport, which are crucial properties for organic semiconductor materials. nih.gov
Several studies have highlighted the use of benzofuran derivatives in constructing high-performance OLEDs. For example, fusing acridine (B1665455) with benzofuran has led to the development of novel hybrid donors for thermally activated delayed fluorescent (TADF) OLEDs with high efficiency. rsc.org Dibenzofuran-based bipolar host materials have also been synthesized and shown to have a significant impact on the performance of yellow phosphorescent OLEDs. rsc.org Furthermore, iridium complexes containing dibenzofuran (B1670420) ligands have been utilized as green emitters in PhOLEDs, achieving high power efficiency and low efficiency roll-off. researchgate.net The inherent photophysical properties of the benzofuran scaffold, such as blue-light emission, make it a valuable component in the design of new materials for optoelectronic applications. researchgate.net
Role in the Development of Research Probes for Biological Systems
The urea moiety is known to participate in hydrogen bonding interactions, a key feature in molecular recognition and binding to biological targets. nih.gov This characteristic, combined with the benzofuranone core, makes this compound a potential scaffold for the development of research probes. These probes can be designed to interact with specific enzymes or receptors, allowing for the study of their function and localization within biological systems.
For instance, benzofuran-substituted urea analogs have been identified as novel P2Y(1) receptor antagonists. nih.gov By modifying the structure, for example, by introducing a fluorescent tag or a reactive group, derivatives of this compound could be transformed into valuable tools for biochemical and cell-based assays. The ability of urea derivatives to act as enzyme inhibitors, such as for soluble epoxide hydrolase, further underscores their potential in designing probes for studying enzyme kinetics and inhibition. nih.gov
Future Directions in the Synthesis of Novel this compound Analogs
The synthesis of novel analogs of this compound is a promising avenue for future research. Given the diverse biological activities associated with benzofuran and urea derivatives, the creation of a library of analogs with varied substituents on both the aromatic ring and the urea nitrogen atoms could lead to the discovery of compounds with enhanced or novel properties. researchgate.netnih.gov
Future synthetic strategies could focus on:
Substitution on the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and biological activity.
Modification of the Urea Moiety: Replacing the terminal urea nitrogen with different alkyl or aryl groups to explore structure-activity relationships. nih.gov
Ring Opening and Re-cyclization: Utilizing the lactone functionality to create more complex polycyclic systems.
Recent advances in catalytic strategies for benzofuran synthesis, such as copper-based, palladium-copper-based, and visible-light-mediated catalysis, can be adapted to create a wide range of precursors for these analogs. nih.gov
Emerging Research Areas for Benzofuranone-Containing Urea Derivatives
The fusion of the benzofuranone and urea scaffolds opens up several emerging research areas beyond the traditional applications. One such area is the development of novel antimicrobial agents. New urea derivatives have shown potential as antimicrobial agents, with some exhibiting significant growth inhibition against multidrug-resistant bacteria like Acinetobacter baumannii. nih.gov Combining this with the known antifungal properties of benzofurans could lead to the development of broad-spectrum antimicrobial compounds.
Another emerging area is in the field of medicinal chemistry, targeting specific enzymes and receptors. The ability of the urea functionality to mimic transition states in enzyme-catalyzed reactions makes these compounds interesting candidates for the design of novel enzyme inhibitors. nih.gov Furthermore, the unique structural features of these compounds could be exploited in the development of new materials with interesting photophysical or self-assembly properties. The synthesis of 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives, which are structurally related to benzofuranones, highlights the ongoing interest in the chemistry and bioactivities of such heterocyclic systems. researchgate.netshd-pub.org.rs
Conclusion
Summary of Key Research Findings on (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea
Direct research on the specific chemical entity this compound is limited in publicly available scientific literature. However, a substantial body of research exists for the constituent chemical classes, namely 3-substituted phthalides (also known as 1(3H)-isobenzofuranones) and urea (B33335) derivatives. This body of work provides significant insights into the probable synthesis, chemical characteristics, and biological potential of this compound.
The synthesis of related compounds, such as 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, has been successfully achieved through methods like the oxidative ring contraction of diaminoisocoumarins. mdpi.com This suggests that viable synthetic pathways to this compound and its derivatives are accessible to medicinal chemists.
The phthalide (B148349) core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. mdpi.comnih.gov Research has demonstrated that derivatives of this scaffold exhibit significant pharmacological potential, including antifungal, antioxidant, anti-inflammatory, antibacterial, and anticancer properties. mdpi.comresearchgate.net The urea moiety is also a critical functional group in drug design, known for its ability to form stable hydrogen bonds with biological targets, thereby influencing the potency and pharmacokinetic properties of therapeutic agents. nih.gov
The combination of the phthalide and urea moieties in a single molecule, as seen in this compound, is a promising strategy for the development of novel therapeutic agents. Studies on related benzofuran (B130515) and urea-containing compounds have revealed significant potential in several key therapeutic areas:
Anticonvulsant Activity: A number of derivatives of benzofurans and compounds containing urea or similar functionalities have been synthesized and evaluated for their anticonvulsant effects. nih.govnih.govmdpi.com For instance, certain N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones, which share structural similarities, have shown protective effects in pentylenetetrazol-induced seizure models. nih.gov Similarly, various 1,3,4-thiadiazole (B1197879) derivatives incorporating a urea moiety have demonstrated potent anticonvulsant activity. frontiersin.org
Neuroprotective Effects: Benzofuran-based compounds have been investigated for their neuroprotective capabilities. nih.gov For example, certain benzofuran-2-carboxamide (B1298429) derivatives have shown protection against NMDA-induced excitotoxicity and possess antioxidant properties, which are crucial for mitigating neuronal damage in neurodegenerative diseases. nih.govnih.gov
Anticancer Potential: The benzofuran scaffold is a component of numerous compounds with demonstrated anticancer activity. nih.govresearchgate.net These compounds have been shown to inhibit the proliferation of various cancer cell lines, suggesting that derivatives of this compound could also be explored for their potential as anticancer agents.
The table below summarizes the observed biological activities for various related compounds, highlighting the therapeutic potential of this chemical class.
| Compound Class/Derivative | Biological Activity | Reference(s) |
| N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones | Anticonvulsant | nih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives | Neuroprotective, Antioxidant | nih.govnih.gov |
| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | Antiproliferative (Anticancer) | nih.gov |
| 3-substituted phthalides | Antifungal, Antioxidant, Antiplatelet, Antibacterial | researchgate.net |
| 1,3,4-Thiadiazole-urea derivatives | Anticonvulsant | frontiersin.org |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Anticonvulsant, Antinociceptive | mdpi.com |
Outlook for Future Academic and Scientific Inquiry into this Compound Class
The promising biological activities observed in related phthalide and urea derivatives provide a strong rationale for future investigation into this compound and its analogues. Future research in this area could be highly fruitful and should focus on several key aspects.
A primary objective should be the development of a robust and efficient synthesis for this compound. Following this, the synthesis of a diverse library of derivatives should be undertaken. This would involve modifications at several positions, including substitution on the aromatic ring of the benzofuran core and on the terminal nitrogen of the urea moiety. Such a library would be crucial for establishing comprehensive structure-activity relationships (SAR).
Systematic pharmacological screening of these newly synthesized compounds is warranted. Based on the activities of related structures, initial screening should prioritize anticonvulsant and neuroprotective assays. Given the broad bioactivity of the parent scaffolds, it would also be prudent to evaluate these compounds for anticancer, anti-inflammatory, and antimicrobial properties.
For the most potent and promising compounds identified through screening, detailed mechanistic studies should be conducted. These investigations could involve determining their effects on specific biological targets, such as voltage-gated ion channels (sodium, calcium), neurotransmitter receptors (e.g., GABA receptors), or key enzymes implicated in disease pathways. mdpi.com Understanding the mechanism of action is a critical step in the drug development process.
Furthermore, computational studies, including molecular docking and pharmacophore modeling, could be employed to guide the design of new derivatives with improved potency and selectivity. These in silico methods can help to predict the interactions between the compounds and their biological targets, thus streamlining the drug discovery process.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions between benzofuran precursors and urea derivatives. Key steps include:
- Oxidation/Reduction : Benzofuran intermediates (e.g., 3-oxo derivatives) can be generated via oxidation of dihydrobenzofurans using reagents like KMnO₄ or PCC under controlled conditions .
- Substitution : Urea moieties are introduced via nucleophilic substitution or condensation reactions with isocyanates or carbamoyl chlorides. Solvent selection (e.g., DMF, THF) and temperature (80–120°C) critically influence yield .
- Optimization : Use design-of-experiment (DoE) approaches to refine parameters like stoichiometry, catalyst loading (e.g., piperidine for condensation ), and reaction time. Monitor progress via TLC or HPLC.
Q. What safety precautions are essential when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Q. How is the crystallographic structure of this compound determined, and what software tools are recommended?
- Procedure : Single-crystal X-ray diffraction (SC-XRD) is standard. Key steps:
- Data Collection : Use Bruker or Rigaku diffractometers with Mo/Kα radiation (λ = 0.71073 Å). Collect data at 100–150 K to minimize thermal motion .
- Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Validate with R-factor convergence (e.g., R1 < 0.05 for high-quality data) .
- Deposition : Submit CIF files to the Cambridge Crystallographic Data Centre (CCDC) for public access .
Advanced Research Questions
Q. How can contradictory data in toxicity or bioactivity studies of this compound be resolved?
- Analytical Strategies :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, solvent purity) to rule out procedural variability .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, EPA DSSTox) to identify consensus trends .
- Mechanistic Studies : Use computational models (e.g., DFT, molecular docking) to predict reactivity or binding interactions that explain discrepancies .
Q. What advanced techniques are used to characterize the coordination chemistry of this compound in metal-organic frameworks (MOFs)?
- Methods :
- Spectroscopy : FT-IR and UV-Vis to confirm ligand-metal binding (e.g., shifts in carbonyl stretching frequencies) .
- Magnetic Studies : SQUID magnetometry for paramagnetic complexes (e.g., Co²⁺ or Cu²⁺ derivatives) to analyze spin states .
- Topology Analysis : Use programs like TOPOS to classify network structures (e.g., 1D chains or 3D frameworks) .
Q. How can synthetic byproducts or isomers be minimized during large-scale preparation?
- Process Optimization :
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve regioselectivity .
- Chromatography : Flash column chromatography with gradients (e.g., hexane/EtOAc) isolates pure products .
- In Situ Monitoring : ReactIR or NMR spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What methodologies address challenges in resolving the absolute configuration of chiral derivatives?
- Approaches :
- Anomalous Dispersion : Collect SC-XRD data at multiple wavelengths (e.g., Cu/Kα) to determine Flack parameters (e.g., −0.08(16) in ).
- Chiral HPLC : Use columns like Chiralpak IA/IB with polar mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves to assign configurations .
Data Contradiction & Validation
Q. How should researchers validate crystallographic data when R-factor discrepancies arise?
- Validation Protocol :
- Cross-Check : Compare bond lengths/angles with similar structures in the CCDC database .
- Twinned Data : Use TWINLAW or CELL_NOW to detect and model twinning .
- Residual Density : Ensure electron density maps show no unexplained peaks (>0.3 e⁻/ų) .
Q. What statistical methods are suitable for analyzing conflicting bioactivity data across studies?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
